molecular formula C11H13NO3 B13433650 2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13433650
M. Wt: 207.23 g/mol
InChI Key: JUJVMFBXAMXNRB-UHFFFAOYSA-N
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Description

2-Methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic organic compound characterized by a fused furan-pyrrole core with a methyl group at the 2-position and a propyl substituent at the 4-position (Fig. 1). Its molecular formula is C11H13NO3, with a molecular weight of 207.23 g/mol (derived from analogs in ). The compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that metabolizes D-serine, a co-agonist of the NMDA receptor critical for synaptic plasticity and memory formation .

Preclinical studies demonstrate that the target compound (codenamed SUN) enhances hippocampal long-term potentiation (LTP) and improves cognitive performance in rodent models of schizophrenia and ischemic stroke . Its pharmacokinetic profile includes oral bioavailability and sustained DAAO inhibition, making it a candidate for neurological therapeutics .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-methyl-4-propylfuro[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-3-4-12-8-5-7(2)15-10(8)6-9(12)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

JUJVMFBXAMXNRB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC2=C1C=C(O2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Precursors

The initial phase involves preparing key intermediates, notably alkylated heterocyclic esters, which serve as precursors for the final acid. Alkylation of heterocyclic cores such as furo[3,2-b]pyrrole derivatives is typically achieved through nucleophilic substitution reactions facilitated by strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF).

Example:

  • Alkylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (or analogous derivatives) with 1-bromopropane (or other suitable alkyl halides) in the presence of sodium hydride in DMF at approximately 45°C for 20 minutes yields the alkylated ester derivatives, such as 4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylate (Scheme 1,).

Conversion of Esters to Acid Chlorides

The ester intermediates are then converted into acid chlorides using thionyl chloride (SOCl₂) in toluene, typically under reflux conditions. This step is crucial for subsequent acylation or hydrolysis reactions.

Reaction Conditions:

  • Reflux with thionyl chloride (50-80% yield), with immediate use of unstable acyl chlorides in subsequent steps due to their reactivity.

Hydrolysis to Carboxylic Acids

The acid chlorides are hydrolyzed with aqueous sodium hydroxide or directly with water under controlled conditions to yield the free carboxylic acid, 2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid.

Hydrolysis Procedure:

  • Addition of water and sodium hydroxide, followed by refluxing for several hours, then neutralization with hydrochloric acid to pH 1, yields the target acid with high purity and yields around 91-92% (,).

Purification and Characterization

The final product is purified via filtration, washing, and recrystallization. Purity is confirmed through high-performance liquid chromatography (HPLC), with reported purities exceeding 98%. Melting points are consistent with literature values, typically around 164.5°C.

Summary of Key Reaction Parameters

Step Reagents Conditions Yield Notes
Alkylation Alkyl halide (e.g., 1-bromopropane), NaH DMF, 45°C, 20 min Variable Selective mono-alkylation of heterocycle
Acid chloride formation SOCl₂ Reflux, toluene 50-80% Immediate use recommended due to instability
Hydrolysis NaOH, H₂O Reflux, pH ~1 ~92% Purification by filtration and washing

Research Outcomes and Variations

Research indicates that variations in reaction temperature, solvent choice, and alkyl halide reactivity significantly influence yields and purity. For example, lower temperatures during sulfuryl chloride addition minimize side reactions, while the choice of solvent impacts the stability of intermediates.

Additional Methodologies

Other methods involve direct cyclization techniques starting from suitably substituted precursors, or employing microwave-assisted synthesis to reduce reaction times and improve yields. These approaches, however, require further optimization specific to the substituents involved.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-Methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to significant biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure 4-Position Substituent Key Functional Groups
2-Methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid C11H13NO3 207.23 Furan-pyrrole Propyl Carboxylic acid, methyl
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid C8H7NO3 165.15 Furan-pyrrole Methyl Carboxylic acid
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (TPC) C7H5NO2S 167.18 Thiophene-pyrrole None (parent structure) Carboxylic acid
2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid C7H4BrNO3 230.02 Furan-pyrrole None Carboxylic acid, bromine

Functional and Pharmacological Differences

A. DAAO Inhibition and Cognitive Effects

  • The target compound (SUN) achieves 38% reduction in neurological deficits in ischemic stroke models at 10 mg/kg (intravenous) . Its propyl group enhances lipophilicity, prolonging plasma half-life compared to methyl analogs .
  • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (TPC) shows comparable DAAO inhibition but requires higher doses (160 µmol/kg) to modulate D-serine levels, likely due to reduced blood-brain barrier penetration .
  • 4-Methyl derivatives (e.g., ) exhibit weaker DAAO inhibition, emphasizing the role of larger alkyl chains (e.g., propyl) in enhancing binding affinity .

B. Antimicrobial Activity

  • 2,3,5,7-Tetrabromobenzofuro[3,2-b]pyrrole (a halogenated analog) displays significant activity against methicillin-resistant Staphylococcus aureus (MRSA), absent in the target compound . This highlights the impact of halogenation on antimicrobial potency.

Research Findings and Clinical Relevance

Limitations of Analogs

  • Thieno derivatives (e.g., TPC) exhibit shorter in vivo activity due to faster metabolism .
  • Halogenated analogs (e.g., brominated compounds) show off-target toxicity in preclinical models .

Biological Activity

2-Methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound notable for its unique structural features combining furan and pyrrole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and enzyme inhibition contexts.

The molecular formula of 2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is C12H13NO4C_{12}H_{13}NO_4 with a molecular weight of 235.24 g/mol. Its structure allows for various chemical interactions, making it a candidate for diverse biological applications.

PropertyValue
Molecular FormulaC12H13NO4C_{12}H_{13}NO_4
Molecular Weight235.24 g/mol
IUPAC Name2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
CAS Number872874-42-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes. The compound has shown potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway.

Anti-inflammatory Properties

Research indicates that 2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid exhibits significant anti-inflammatory activity by inhibiting COX and LOX enzymes. A study demonstrated that compounds related to this structure could inhibit COX-1 and COX-2 with varying degrees of potency, suggesting that modifications in the structure can enhance or reduce biological efficacy.

Case Study: Inhibition Potency
In a comparative study involving several derivatives:

  • Compound 3o showed the highest COX-1 inhibitory activity at 69.56μM69.56\,\mu M, outperforming Meloxicam (83.68 μM).
  • Compound 3e exhibited a COX-2 inhibitory activity of 56.43μM56.43\,\mu M, slightly better than Meloxicam (57.14 μM) .

Enzyme Interaction

Molecular docking studies reveal that the compound binds effectively within the active sites of COX enzymes through hydrogen bonds and van der Waals interactions, stabilizing the enzyme-inhibitor complex. This binding affinity is crucial for its anti-inflammatory action.

Research Findings

  • Synthetic Development : The synthesis involves cyclization reactions between furan and pyrrole derivatives under specific conditions, optimizing yields for biological testing .
  • Biological Testing : Various assays have been conducted to evaluate the compound's inhibitory effects on enzyme activities, demonstrating promising results in both in vitro and in vivo models .
  • Comparative Analysis : When compared to similar compounds like 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, the propyl group enhances the biological activity due to increased hydrophobic interactions within target sites .

Q & A

Q. How does the bioactivity of 2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid compare to thienopyrrole analogs?

  • Methodological Answer : Thieno[3,2-b]pyrrole derivatives often exhibit enhanced electron-withdrawing effects due to sulfur. Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) and assess solubility via shake-flask experiments. Structural differences may explain variations in membrane permeability .

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